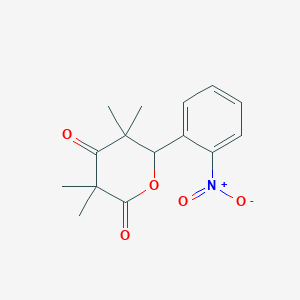
3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione, also known as TNPD, is a chemical compound that has gained significant interest in scientific research due to its unique properties. TNPD is a yellow crystalline solid that is soluble in most organic solvents and has a melting point of 145-150°C.
作用機序
The mechanism of action of 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione is not fully understood, but it is believed to involve the interaction of the compound with specific enzymes and proteins in the body. 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione has been shown to inhibit the activity of certain enzymes that are involved in the regulation of various cellular processes. This inhibition leads to changes in cellular signaling pathways, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione has been shown to have a range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione can reduce the severity of symptoms in animal models of various diseases, including arthritis, asthma, and diabetes.
実験室実験の利点と制限
One of the main advantages of 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione is its versatility, which allows it to be used in a wide range of experimental models. 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione is also relatively easy to synthesize, making it readily available for use in research. However, 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione has some limitations, including its potential toxicity and the need for careful optimization of reaction conditions during synthesis.
将来の方向性
There are several potential future directions for research involving 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione. One area of interest is the development of 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione-based organic semiconductors for use in electronic devices. Another area of interest is the investigation of 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione's potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Further research is also needed to fully understand the mechanism of action of 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione and to optimize its synthesis and use in experimental models.
合成法
The synthesis of 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione involves a multistep process that starts with the reaction between 2-nitrobenzaldehyde and 3,3,5,5-tetramethylcyclohexanone in the presence of a base catalyst. The resulting product is then subjected to a series of reactions that involve the use of various reagents and solvents to yield 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione. The synthesis of 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学的研究の応用
3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. 3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione-based semiconductors have shown excellent electrical properties, making them suitable for use in electronic devices such as solar cells and transistors.
特性
IUPAC Name |
3,3,5,5-tetramethyl-6-(2-nitrophenyl)oxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-14(2)11(21-13(18)15(3,4)12(14)17)9-7-5-6-8-10(9)16(19)20/h5-8,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXZTCGHBBMIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,5,5-tetramethyl-6-(2-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

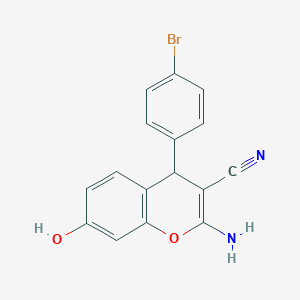


![N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide](/img/structure/B4924566.png)
![2-phenyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4924575.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-4-morpholinecarboxamide](/img/structure/B4924582.png)
![2-phenyl-4-[4-(4-thiomorpholinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4924589.png)
![N-cyclohexyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4924597.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4924602.png)
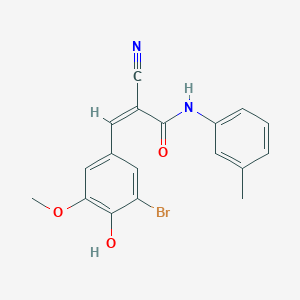
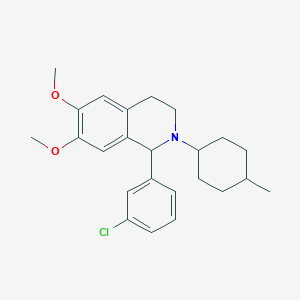
![3-[2-(dimethylamino)ethyl]-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4924630.png)
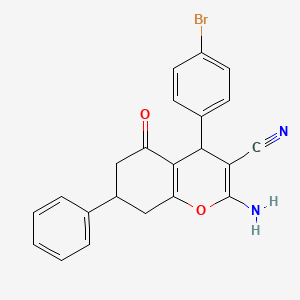
![5-[2-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924648.png)